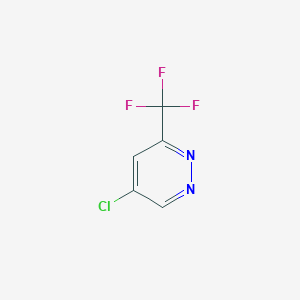
5-Chloro-3-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H2ClF3N2 It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(trifluoromethyl)pyridazine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3-chloropyridine with methyl ethyl ketone to form 3-chloro-5-methylpyridine.
Oxidation Reaction: The resulting 3-chloro-5-methylpyridine is then oxidized using hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Hydrogen peroxide or other oxidizing agents can be used.
Reduction Reactions: Reducing agents like sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-3-(trifluoromethyl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of bioactive molecules.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazine, including this compound, have been found to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This property makes it a potential candidate for the development of anti-inflammatory and antiplatelet agents.
Comparison with Similar Compounds
3-Chloro-5-methylpyridazine: Similar in structure but with a methyl group instead of a trifluoromethyl group.
5-Chloro-3-methylpyridazine: Another derivative with a methyl group at position 3.
3,5-Dichloropyridazine: Contains two chlorine atoms at positions 3 and 5.
Uniqueness: 5-Chloro-3-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated compounds, which are often more stable and bioactive .
Properties
Molecular Formula |
C5H2ClF3N2 |
|---|---|
Molecular Weight |
182.53 g/mol |
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C5H2ClF3N2/c6-3-1-4(5(7,8)9)11-10-2-3/h1-2H |
InChI Key |
MOHZPZUUQHMIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















